molecular formula C7H15Cl2N3O2 B7971297 6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride

6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride

Cat. No.: B7971297
M. Wt: 244.12 g/mol
InChI Key: HLCPOPBNSTWNPT-UHFFFAOYSA-N
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Properties

IUPAC Name

6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH.H2O/c1-5-9-6(2-3-8)4-7(11)10-5;;;/h4H,2-3,8H2,1H3,(H,9,10,11);2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCPOPBNSTWNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C=C(N1)CCN.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C=C(N1)CCN.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride involves several synthetic routes and reaction conditions. One common method includes the formation of inclusion complexes with cyclodextrins. This process involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion . Industrial production methods for this compound are not widely documented, but the use of cyclodextrins suggests a focus on improving the physical, chemical, and biological characteristics of the compound.

Chemical Reactions Analysis

6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. . Major products formed from these reactions are typically analyzed using advanced analytical techniques to ensure the desired outcomes.

Scientific Research Applications

6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of protein kinase D and its effects on cellular processes. In biology, the compound is crucial for maintaining the pluripotency of embryonic stem cells, making it valuable for stem cell research . In medicine, this compound’s ability to inhibit specific enzymes suggests potential therapeutic applications, although further research is needed to confirm its efficacy. Industrial applications of this compound are less documented but may involve the development of biotechnological substances with innovative properties .

Mechanism of Action

The mechanism of action of 6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride involves the inhibition of protein kinase D enzymes. This inhibition promotes the maintenance of the undifferentiated state of embryonic stem cells by activating the PI3K/AKT signaling pathway . The compound’s ability to increase the level of AKT phosphorylation is crucial for its self-renewal-promoting effect on stem cells. The molecular targets and pathways involved in this process highlight the compound’s potential for various therapeutic applications.

Comparison with Similar Compounds

6-(2-aminoethyl)-2-methyl-1H-pyrimidin-4-one;hydrate;dihydrochloride can be compared with other protein kinase D inhibitors, such as CID755673. While both compounds inhibit protein kinase D, this compound’s unique ability to form inclusion complexes with cyclodextrins sets it apart . This property enhances its solubility, stability, and overall effectiveness in various applications.

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